ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate
Description
ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazoloquinoxaline core, a piperidine ring, and an ethyl ester group, contributes to its diverse chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-4-15(3)24-19(30)14-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-12-10-16(11-13-27)22(31)33-5-2/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJYQHGSOFREFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system. Common reagents include hydrazine derivatives and quinoxaline precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazoloquinoxaline intermediate.
Attachment of the sec-Butylamino Group: The sec-butylamino group is introduced via an amide coupling reaction, typically using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups within the triazoloquinoxaline core, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives and reduced triazoloquinoxaline compounds.
Substitution: Substituted piperidine and triazoloquinoxaline derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing triazole and quinoxaline moieties exhibit promising antitumor properties. Ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell proliferation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics. The structural features contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .
CNS Activity
Given the piperidine component of the molecule, there is potential for central nervous system (CNS) activity. Preliminary studies suggest that it may act as a neuroprotective agent or exhibit anxiolytic effects. The interaction with neurotransmitter systems is an area of ongoing research .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition with minimum inhibitory concentrations comparable to existing antibiotics. This underscores its potential as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazoloquinoxaline core is known to interact with nucleic acids and proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{2-[2-(tert-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
- Ethyl 1-{2-[2-(isopropylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
Uniqueness
ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity, making it a valuable candidate for further research and development.
Biological Activity
Ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate, with CAS number 1185034-78-9, is a complex organic compound that belongs to the class of triazole and quinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The compound's structure features a triazole ring fused with a quinoxaline moiety, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies showed that certain triazole derivatives had IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT116 | 6.2 |
| Triazole B | T47D | 27.3 |
Antimicrobial Activity
Triazole and quinoxaline derivatives have also been studied for their antimicrobial properties. In particular:
- Compounds derived from quinoxaline structures have shown significant activity against various bacterial strains. For example, certain derivatives displayed effective inhibition against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Antiviral Activity
The antiviral potential of similar compounds has been explored extensively. A study indicated that quinoxaline derivatives could inhibit viral replication effectively:
| Compound | Virus | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound 3 | HIV | 3.1 | 98576 | 31798 |
| NVP (control) | HIV | 6.7 | 96171 | 14353 |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and viral replication.
- Induction of Apoptosis : Studies suggest that these compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Interference with DNA/RNA Synthesis : Certain triazole derivatives disrupt nucleic acid synthesis in pathogens.
Case Studies
Several case studies have reported on the synthesis and evaluation of related compounds:
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at controlled reflux |
| Catalyst | Pd/C (for hydrogenation) | Reduces side products by 20–30% |
| Solvent | Dichloromethane or DMF | Improves solubility of intermediates |
| Reaction Time | 12–24 hours | Prolonged time enhances completion |
Yields vary (40–70%) depending on purity of starting materials and strict anhydrous conditions .
Basic: How should researchers characterize the structural features of this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and computational methods:
- NMR Spectroscopy : 1H and 13C NMR to confirm the piperidine ring, ester group, and triazoloquinoxaline connectivity. Key signals include the ethyl ester quartet (~4.1 ppm) and the carbamoyl NH proton (~8.3 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ~550–600 Da) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the triazoloquinoxaline-piperidine spatial arrangement, if crystalline derivatives are obtainable .
Advanced: How can computational modeling be applied to predict the compound’s reactivity or biological targets?
Answer:
Computational approaches include:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways, such as cyclization barriers or transition states, reducing experimental trial-and-error .
- Molecular Docking : Virtual screening against protein databases (e.g., PDB) to predict binding affinities for kinase or GPCR targets. The triazoloquinoxaline moiety shows potential for intercalation with DNA or enzyme active sites .
- ADMET Prediction : Tools like SwissADME to estimate solubility, permeability, and metabolic stability, guiding later-stage pharmacological studies .
Q. Example Workflow :
Optimize geometry using DFT (B3LYP/6-31G* basis set).
Simulate docking with AutoDock Vina against CYP450 isoforms.
Validate predictions with in vitro assays.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in reported bioactivity (e.g., IC50 variations) may arise from:
- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol). Standardize protocols using CLSI guidelines .
- Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., unreacted intermediates) can skew results. Validate via LC-MS .
- Target Selectivity : Off-target effects due to structural similarities with kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidine derivatives). Perform counter-screening against related enzymes .
Q. Mitigation Strategy :
| Issue | Solution |
|---|---|
| Variable IC50 | Use internal controls (e.g., staurosporine) and replicate across 3+ cell lines |
| Solvent interference | Limit DMSO to ≤0.1% v/v |
| Batch variability | Source compounds from a single supplier with CoA |
Basic: What are the best practices for evaluating in vitro biological activity?
Answer:
- Cell-Based Assays : Use MTT or resazurin assays for cytotoxicity screening. Prioritize cancer cell lines (e.g., HeLa, MCF-7) due to the compound’s triazoloquinoxaline scaffold, which often intercalates DNA .
- Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) at 1–10 µM concentrations. Monitor activity via fluorescence-based ADP-Glo assays .
- Dose-Response Curves : Generate data at 6–8 concentrations (e.g., 0.1–100 µM) to calculate EC50/IC50 using nonlinear regression (GraphPad Prism) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
Focus on modifying:
- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Triazoloquinoxaline Core : Replace the 1-oxo group with thiocarbonyl to alter DNA binding kinetics .
- Butan-2-yl Carbamoyl : Explore branched alkyl chains (e.g., pentan-3-yl) to optimize hydrophobic interactions .
Q. SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| Piperidine-4-COOEt → COOH | Reduced cytotoxicity, increased solubility | |
| Triazoloquinoxaline → Pyridopyrimidine | Loss of kinase inhibition | |
| Butan-2-yl → Cyclohexyl | Improved selectivity for EGFR |
Advanced: What strategies mitigate safety risks during handling and storage?
Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of carbamoyl intermediates .
- Storage : Keep at –20°C under argon to prevent ester hydrolysis or oxidation of the triazoloquinoxaline ring .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
